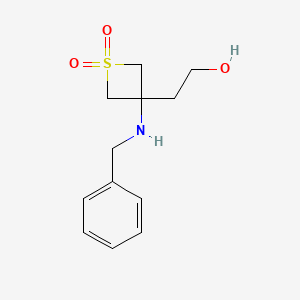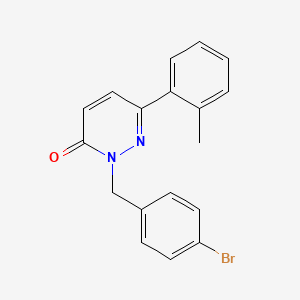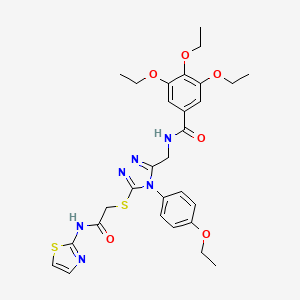
2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that features a piperidine ring substituted with a thiophene group and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diketone.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkyne.
Acetylation: The final step involves the acetylation of the piperidine nitrogen with an acetic anhydride derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the materials science industry, this compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用机制
The mechanism of action of 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The thiophene and isoxazole rings may facilitate binding to hydrophobic pockets, while the acetamide group could form hydrogen bonds with target molecules.
相似化合物的比较
Similar Compounds
2-(2,6-dioxo-4-phenylpiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a thiophene group.
2-(2,6-dioxo-4-(furan-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide imparts unique electronic and steric properties, potentially enhancing its interactions with specific molecular targets. This could make it more effective in certain applications compared to its analogs.
属性
IUPAC Name |
2-(2,6-dioxo-4-thiophen-2-ylpiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-5-12(17-22-9)16-13(19)8-18-14(20)6-10(7-15(18)21)11-3-2-4-23-11/h2-5,10H,6-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYBBSOLMYYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)CC(CC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Cyclopropyl-2-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2504347.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)
![N-{4-[1-(3-chlorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2504351.png)


![2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B2504356.png)
![1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B2504358.png)
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate](/img/structure/B2504363.png)


